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Compound of Interest

Compound Name: GSK583

Cat. No.: B607852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent RIPK2 inhibitors,

GSK583 and GSK2983559, supported by experimental data. Both compounds are potent

inhibitors of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a key mediator

in the NOD-like receptor signaling pathway, which plays a crucial role in innate immunity and

inflammatory responses.

Executive Summary
GSK583 and the active metabolite of GSK2983559 (GSK559) are both potent inhibitors of

RIPK2 kinase activity. However, a critical distinction in their mechanism of action lies in their

ability to disrupt the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein

(XIAP), a crucial step for downstream signaling. Experimental data reveals that while GSK583
effectively blocks the RIPK2-XIAP interaction, GSK559 does not. This fundamental difference

has significant implications for their overall efficacy in modulating inflammatory responses.

GSK2983559 was developed as a successor to GSK583 to improve upon its pharmacokinetic

profile and off-target effects, leading to its advancement into clinical trials.[1]

Data Presentation
The following tables summarize the quantitative data on the efficacy of GSK583 and the active

metabolite of GSK2983559.
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Table 1: In Vitro Potency and Cellular Activity

Parameter GSK583
GSK2983559
(active metabolite)

Reference(s)

RIPK2 Kinase

Inhibition (IC50)
5 nM Similar to GSK583 [2]

RIPK2-XIAP

Interaction Inhibition

(IC50)

26.22 nM No inhibition observed [2]

MDP-stimulated TNFα

production in human

monocytes (IC50)

8 nM
Not explicitly stated in

direct comparison
[2]

MDP-stimulated IL-8

production in THP-1

cells (IC50)

Not explicitly stated
1.34 nM (for prodrug

GSK2983559)
[3]

TNFα and IL-6

production in human

Crohn's and

Ulcerative Colitis

biopsy assays (IC50)

~200 nM Not explicitly stated [4]

Table 2: Pharmacokinetic and Safety Profile

Parameter GSK583 GSK2983559 Reference(s)

hERG Ion Channel

Activity

Active, presenting a

potential liability

Reduced hERG

activity
[1]

Pharmacokinetic/Phar

macodynamic

(PK/PD) Profile

Poor

Improved cross-

species

pharmacokinetics

[4]

Clinical Development
Preclinical tool

compound

Advanced to clinical

trials (terminated)
[4][5]
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Signaling Pathway and Mechanism of Action
GSK583 and GSK2983559 are both type I ATP-competitive kinase inhibitors that target the

ATP-binding pocket of RIPK2.[6] The canonical signaling pathway initiated by NOD2 activation

is depicted below.
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Caption: RIPK2 signaling pathway and points of inhibition.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

RIPK2 Kinase Inhibition Assay (Fluorescence
Polarization)
This assay quantifies the ability of a compound to inhibit the kinase activity of RIPK2 by

competing with a fluorescently labeled ATP-competitive ligand.

Assay Preparation
Assay Steps

Reagents:
- Purified full-length RIPK2

- Fluorescently labeled ATP-competitive ligand
- Test compounds (GSK583/GSK2983559)

- Assay Buffer

384-well non-binding plate 1. Add RIPK2 and fluorescent ligand to wells

2. Add serial dilutions of test compounds

3. Incubate at room temperature (e.g., 30 min)

4. Measure fluorescence polarization

5. Calculate % inhibition and IC50 values

Click to download full resolution via product page

Caption: Workflow for the Fluorescence Polarization Assay.
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Methodology: A fluorescent polarization (FP)-based binding assay is utilized to quantify the

interaction of test compounds with the ATP binding pocket of RIPK2.[2] The assay is typically

performed in a 384-well plate format.[7] Purified, full-length FLAG-His tagged RIPK2 is used. A

fluorescently labeled, reversible ATP-competitive ligand is added at a constant concentration.

Test compounds (GSK583 or GSK2983559 active metabolite) are serially diluted and added to

the wells. Following a 30-minute incubation at room temperature to reach binding equilibrium,

the fluorescence polarization is measured using a plate reader with appropriate excitation and

emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7] The

percentage of inhibition is calculated based on the observed polarization values, and IC50

values are determined from the resulting dose-response curves.[7]

RIPK2-XIAP Interaction Assay (NanoBiT®)
This live-cell assay measures the proximity of RIPK2 and XIAP to assess the ability of inhibitors

to disrupt their interaction.
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Cell Line and Reagent Preparation Assay Procedure

Caco-2 cells co-expressing:
- LgBiT-RIPK2 fusion protein
- XIAP-smBiT fusion protein

Test compounds (GSK583/GSK559) Nano-Glo® Live Cell Assay System 1. Plate engineered Caco-2 cells

2. Treat cells with varying concentrations of inhibitors

3. Incubate for 2 hours

4. Add Nano-Glo® substrate

5. Measure luminescence

6. Plot % inhibition vs. log[inhibitor] and determine IC50

Click to download full resolution via product page

Caption: Workflow for the RIPK2-XIAP NanoBiT® Assay.

Methodology: The NanoBiT® Protein:Protein Interaction System is employed to measure the

interaction between RIPK2 and XIAP in live cells.[2] Caco-2 cells are engineered to co-express

RIPK2 fused to the Large BiT (LgBiT) subunit and XIAP fused to the Small BiT (smBiT) subunit

of the NanoLuc® luciferase.[2] These cells are plated in 96-well plates. The cells are then

treated with varying concentrations of GSK583 or its analogue for 2 hours.[2] Following

incubation, the Nano-Glo® Live Cell Assay reagent, which contains the substrate, is added to
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the wells. The luminescence, which is proportional to the extent of RIPK2-XIAP interaction, is

measured using a plate reader. The percentage of inhibition of the NanoBiT signal is plotted

against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

MDP-Stimulated Cytokine Production in Human
Monocytes
This cellular assay evaluates the efficacy of the inhibitors in a more physiologically relevant

context by measuring the inhibition of pro-inflammatory cytokine production.

Cell and Reagent Preparation Experimental Procedure

Primary human monocytes or THP-1 cells MDP (NOD2 agonist) GSK583 / GSK2983559 1. Pre-incubate cells with inhibitors for 30 min

2. Stimulate cells with MDP (e.g., 10 µg/mL)

3. Incubate for 6-24 hours at 37°C

4. Collect cell supernatants

5. Measure TNFα/IL-8 concentration by ELISA

6. Calculate IC50 values
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Click to download full resolution via product page

Caption: Workflow for MDP-Stimulated Cytokine Assay.

Methodology: Primary human monocytes or the human monocytic cell line THP-1 are used.[2]

[3] Cells are pre-incubated with various concentrations of GSK583 or GSK2983559 for 30

minutes.[2] Subsequently, the cells are stimulated with muramyl dipeptide (MDP), a NOD2

ligand (e.g., at 10 µg/mL), to induce a pro-inflammatory response.[8] After an incubation period

of 6 to 24 hours at 37°C, the cell culture supernatants are collected.[2][8] The concentration of

pro-inflammatory cytokines, such as TNFα or IL-8, in the supernatants is quantified using a

standard enzyme-linked immunosorbent assay (ELISA). IC50 values are then calculated from

the dose-response curves.

In Vivo Efficacy in a TNBS-Induced Colitis Mouse Model
This in vivo model assesses the therapeutic potential of the inhibitors in a mouse model of

inflammatory bowel disease.
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Colitis Induction

Treatment and Monitoring

Endpoint Analysis

Female CD-1 or other suitable mouse strain Intrarectal administration of TNBS in ethanol

Oral administration of GSK2983559 (e.g., 7.5 and 145 mg/kg b.i.d) or vehicle

Daily monitoring of:
- Body weight

- Stool consistency
- Presence of blood

Sacrifice mice at study endpoint (e.g., day 5-7)

- Colon length and weight
- Macroscopic and histological scoring of inflammation

- Myeloperoxidase (MPO) activity
- Cytokine levels in colon tissue

Click to download full resolution via product page

Caption: Workflow for TNBS-Induced Colitis Model.

Methodology: Colitis is induced in mice, for instance, female CD-1 mice, by a single intrarectal

administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol.[5][9] Mice are

then treated with GSK2983559, typically via oral gavage, at varying doses (e.g., 7.5 and 145

mg/kg, twice daily).[5] Control groups receive a vehicle. The progression of colitis is monitored

daily by assessing body weight, stool consistency, and the presence of fecal blood. At the end

of the study (e.g., after 5-7 days), the mice are euthanized, and the colons are collected.[5]

Efficacy is evaluated by measuring colon length and weight, macroscopic scoring of damage,

histological analysis of inflammation, and biochemical markers of inflammation such as

myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.[5]
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Conclusion
Both GSK583 and GSK2983559 are potent inhibitors of RIPK2 kinase activity. However, their

differential effects on the RIPK2-XIAP protein-protein interaction represent a key mechanistic

distinction. GSK583's ability to block this interaction provides an additional layer of inhibition on

the NOD2 signaling pathway. GSK2983559, while not demonstrating this secondary

mechanism, was developed to have a more favorable pharmacokinetic and safety profile,

which allowed for its progression into clinical studies. The choice between these compounds for

research purposes will depend on the specific scientific question being addressed, with

GSK583 being a valuable tool to probe the role of the RIPK2-XIAP interaction and

GSK2983559 representing a more drug-like molecule for in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607852#comparing-gsk583-and-gsk2983559-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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